Sarsasapogenin
Overview
Description
Synthesis Analysis
The synthesis of sarsasapogenin involves extracting and isolating the compound from plant sources, followed by chemical modification to enhance its biological activities or for use as a precursor in the synthesis of various steroids. Traditional extraction methods and modern synthetic approaches are both areas of active research, aiming to improve yield and purity.
Molecular Structure Analysis
Sarsasapogenin's molecular structure is characterized by its steroidal backbone, which is crucial for its biological activities. The structure-activity relationships (SARs) analysis helps in understanding how modifications in the molecule can influence its pharmacological effects. Studies on SARs focus on the relationship between chemical structure and biological activity, providing insights for drug design and development.
Chemical Reactions and Properties
Sarsasapogenin participates in various chemical reactions, particularly those relevant to its conversion into pharmacologically active steroids. Its chemical properties, such as reactivity and stability, play a vital role in these transformations. Understanding these properties is essential for optimizing synthesis routes and developing new derivatives with enhanced biological activities.
Physical Properties Analysis
The physical properties of sarsasapogenin, including its melting point, solubility, and crystalline structure, are important for its handling and formulation in pharmaceutical applications. These properties can affect the compound's extraction, purification, and incorporation into final drug products.
Chemical Properties Analysis
Sarsasapogenin's chemical properties, such as its acidity, basicity, and reactivity towards various chemical reagents, underpin its role as a precursor in steroid synthesis. Detailed knowledge of these properties facilitates the design of chemical reactions to modify sarsasapogenin or synthesize new compounds from it.
- Hasdenteufel, F., Luyasu, S., Hougardy, N., Fisher, M., Boisbrun, M., Mertes, P., & Kanny, G. (2012). Structure-activity relationships and drug allergy. Current Clinical Pharmacology, 7(1), 15-27. https://consensus.app/papers/structureactivity-relationships-drug-allergy-hasdenteufel/68d4586525a059d8a6ef8f1973e4a62d/?utm_source=chatgptThis comprehensive review on SARs provides insights into how the molecular structure of compounds like sarsasapogenin can influence their pharmacological activities, offering a foundation for further exploration of its potential uses and modifications.
Scientific Research Applications
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- Application: Sarsasapogenin has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
- Method & Results: Specific methods and results are not provided in the source, but it suggests that sarsasapogenin was found to enhance learning and memory and reduce neurogenesis as well as neuronal loss in the hippocampus .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-NRBCCYJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spirostan-3-ol | |
CAS RN |
82597-74-8 | |
Record name | Sarsasapogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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